molecular formula C13H18N2O2S B12711492 3-Ethyl-5-(1-methyl-2-(1-methyl-2-pyrrolidinylidene)ethylidene)-2-thioxooxazolidin-4-one CAS No. 41560-92-3

3-Ethyl-5-(1-methyl-2-(1-methyl-2-pyrrolidinylidene)ethylidene)-2-thioxooxazolidin-4-one

Katalognummer: B12711492
CAS-Nummer: 41560-92-3
Molekulargewicht: 266.36 g/mol
InChI-Schlüssel: LEOSWUSPSSGMKS-PNQPDEHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one is a complex organic compound with a unique structure that includes an oxazolidinone ring, a thioxo group, and a pyrrolidine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one typically involves multi-step organic reactions. The starting materials often include ethyl derivatives and pyrrolidine compounds. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes. The reaction temperature and time are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one
  • 3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-oxooxazolidin-4-one

Uniqueness

3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one is unique due to its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

41560-92-3

Molekularformel

C13H18N2O2S

Molekulargewicht

266.36 g/mol

IUPAC-Name

(5E)-3-ethyl-5-[(1Z)-1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene]-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C13H18N2O2S/c1-4-15-12(16)11(17-13(15)18)9(2)8-10-6-5-7-14(10)3/h8H,4-7H2,1-3H3/b10-8-,11-9+

InChI-Schlüssel

LEOSWUSPSSGMKS-PNQPDEHRSA-N

Isomerische SMILES

CCN1C(=O)/C(=C(/C)\C=C/2\CCCN2C)/OC1=S

Kanonische SMILES

CCN1C(=O)C(=C(C)C=C2CCCN2C)OC1=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.